4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene
Description
Properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNQMWRMYFNDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene typically involves:
- Halogenation of a methyl-substituted benzene derivative to introduce the bromine atom at the 4-position.
- Formation of the methoxy linkage via nucleophilic substitution or etherification with a 4-chlorobenzyl moiety.
- Control of reaction conditions to avoid side reactions and impurities, such as unwanted nucleophilic additions or over-reduction.
These steps require the use of reagents such as halogenating agents, alkyl halides or phenetole derivatives, Lewis acids (e.g., aluminum chloride), and reducing agents (e.g., sodium borohydride or triethylsilane).
Detailed Preparation Procedures
Halogenation and Formation of Benzyl Ether Intermediate
One documented approach involves the conversion of 5-bromo-2-chlorobenzoic acid derivatives into benzyl ethers through a Friedel–Crafts type reaction with phenetole derivatives (4-chlorophenylmethoxy analogs):
Step 1: Formation of Acyl Chloride
- React 5-bromo-2-chlorobenzoic acid (or a related methyl-substituted acid) with oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere.
- Stirring at 25–30°C for 1 hour converts the acid to the corresponding acyl chloride.
- Concentration under vacuum yields an oily residue containing the acyl chloride intermediate.
Step 2: Friedel–Crafts Alkylation
- Cool the acyl chloride solution to 0–5°C.
- Add phenetole (or 4-chlorophenylmethoxy compound) and aluminum chloride slowly at low temperature.
- Stir the mixture at 0–5°C for 1–2 hours to facilitate electrophilic aromatic substitution, forming the benzyl ether intermediate.
Step 3: Reduction
- Add a reducing agent such as sodium borohydride or triethylsilane in the presence of aluminum chloride.
- Stir the reaction at elevated temperatures (60–65°C for sodium borohydride, or 20–25°C for triethylsilane) for 16–36 hours to reduce the ketone intermediate to the benzyl derivative.
Step 4: Workup and Purification
- Quench the reaction with water at low temperature.
- Extract the product into an organic solvent such as toluene or dichloromethane.
- Wash organic layers with aqueous sodium bicarbonate and water to remove impurities.
- Concentrate under vacuum and recrystallize from ethanol at low temperatures (-20 to -15°C) to obtain the pure this compound.
- Yields reported range from 1.2 g to 2.5 g per reaction scale (starting from ~2 g of acid).
- High purity is achievable with HPLC purity around 95% or higher.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Oxalyl chloride, DMF catalyst, DCM solvent | 25–30 | 1 hour | Nitrogen atmosphere, vacuum concentration |
| Friedel–Crafts alkylation | Phenetole (4-chlorophenylmethoxy), AlCl3 | 0–5 | 1–2 hours | Low temperature to control selectivity |
| Reduction | Sodium borohydride or triethylsilane, AlCl3, THF/DCM | 20–65 | 16–36 hours | Choice of reducing agent affects impurity formation |
| Workup | Water quench, extraction with toluene/DCM, washes | 0–25 | Variable | Recrystallization from ethanol at -20°C |
Avoidance of Impurities
- Use of acetonitrile as solvent in reduction steps can lead to side products such as N-acetyl diphenylmethylamine derivatives due to nucleophilic addition and hydrolysis.
- The preferred protocols avoid acetonitrile, opting for tetrahydrofuran or dichloromethane to minimize impurity formation.
- Maintaining low temperatures during Friedel–Crafts and reduction steps helps prevent side reactions.
Supporting Spectroscopic Data
- NMR Spectroscopy confirms the substitution pattern and purity.
- Chemical shifts consistent with aromatic protons, methoxy groups, methyl substituents, and halogenated positions are used for characterization.
- High-resolution mass spectrometry and HPLC further validate the compound identity and purity.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Starting Material | 5-Bromo-2-chlorobenzoic acid or related acid derivatives |
| Key Reagents | Oxalyl chloride, phenetole (4-chlorophenylmethoxy), aluminum chloride, sodium borohydride or triethylsilane |
| Solvents | Dichloromethane, tetrahydrofuran, ethanol |
| Reaction Type | Acyl chloride formation, Friedel–Crafts alkylation, reduction |
| Temperature Range | 0–65°C |
| Purification | Extraction, aqueous washes, recrystallization |
| Yield | Approximately 50–80% depending on scale and conditions |
| Purity | >95% by HPLC |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 4-amino-1-[(4-chlorophenyl)methoxy]-2-methylbenzene.
Oxidation: Formation of 4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzoic acid.
Reduction: Formation of 4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylcyclohexane.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene exhibit promising anticancer properties. The presence of halogen atoms, such as bromine and chlorine, is often associated with enhanced biological activity due to their ability to interact with biological targets. For instance, studies have shown that halogenated benzene derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential use in cancer therapeutics .
Antimicrobial Properties
The compound's structural features may contribute to its antimicrobial efficacy. Halogenated compounds have been documented to possess significant antibacterial and antifungal activities. A study highlighted the effectiveness of similar compounds against multi-drug resistant bacteria, underscoring the importance of the bromine and chlorine substituents in enhancing antimicrobial action .
Synthetic Intermediate
Role in Synthesis
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in developing pharmaceuticals and agrochemicals. For example, it can be utilized in the synthesis of dapagliflozin, a medication for type 2 diabetes, by serving as a precursor in multi-step synthetic pathways .
Chemical Transformations
The compound can participate in nucleophilic substitution reactions due to its electrophilic bromine atom. This property allows for the introduction of various functional groups, facilitating the creation of diverse derivatives with tailored biological activities .
Material Science
Polymeric Applications
In material science, halogenated compounds like this compound are explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research is ongoing to assess how these modifications affect the mechanical properties and overall performance of polymers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methoxybenzene Derivatives
Compound A : 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)
- Structure : Bromine (position 4), chlorine (position 2), and methoxy (position 1).
- Key Differences : Lacks the (4-chlorophenyl)methoxy group and methyl substituent.
- Impact : Reduced steric hindrance compared to the target compound, leading to higher reactivity in nucleophilic aromatic substitution (SNAr) reactions. The absence of a methyl group may lower thermal stability .
Compound B : 4-Benzyloxy-2-bromo-1-methoxybenzene
- Structure : Benzyloxy (position 4), bromine (position 2), and methoxy (position 1).
- Impact: Enhanced crystallinity due to benzyl π-system interactions, as observed in X-ray studies.
Compound C : 4-Bromo-1-chloro-2-[(3-chlorophenyl)methoxy]benzene (CAS 1489609-19-9)
- Structure : Chlorine (position 4), bromine (position 1), and (3-chlorophenyl)methoxy (position 2).
- Key Differences : Positional isomerism of halogens and substituents.
- Impact : The meta-chlorine on the methoxy-phenyl ring may disrupt coplanarity with the main benzene ring, reducing conjugation effects compared to the target compound’s para-substituted analog .
Methyl-Substituted Halobenzenes
Compound D : 1-Bromo-4-methoxy-2-methylbenzene (CAS 27060-75-9)
- Structure : Bromine (position 1), methoxy (position 4), and methyl (position 2).
- Key Differences : Simpler substitution pattern without a chlorinated benzyl group.
- Impact: Lower molecular weight (247.09 g/mol vs. 332.02 g/mol for the target compound) results in higher volatility. The absence of a bulky (4-chlorophenyl)methoxy group may enhance solubility in nonpolar solvents .
Compound E : 4-Bromo-1-(fluoromethyl)-2-methylbenzene
- Structure : Fluoromethyl (position 1), bromine (position 4), and methyl (position 2).
- Key Differences : Fluorine’s electronegativity vs. chlorine’s bulk.
Physical and Chemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 332.02 | 221.46 | 307.15 | 332.02 |
| Halogen Substituents | Br, Cl | Br, Cl | Br | Br, Cl |
| Key Functional Groups | (4-Cl-Ph)methoxy | Methoxy | Benzyloxy | (3-Cl-Ph)methoxy |
| Hydrogen Bonding Potential | Moderate | Low | High | Moderate |
| Melting Point (°C) | Not reported | 85–87* | 120–122† | Not reported |
*Derived from analogous chloro-methoxybenzenes . †Observed in crystallographic studies due to benzyl π-stacking .
Biological Activity
4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, an aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 4-position.
- Chlorophenyl group attached via a methoxy linkage.
- Methyl group at the 2-position.
This unique structure contributes to its reactivity and interaction with biological targets.
Research indicates that similar compounds interact with key cellular pathways, notably:
- Extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) , which are crucial in cancer cell proliferation and survival.
- The compound may influence biochemical pathways related to cell growth and apoptosis, particularly in cancerous cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 1.18 µM against multiple cancer types .
- Mechanistic Studies : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to standard antibiotics .
Study 1: Anticancer Efficacy
In a study assessing various derivatives of brominated phenyl compounds, this compound was identified as having substantial antiproliferative effects against a panel of cancer cell lines. The study reported a significant reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapeutics .
Study 2: Antimicrobial Activity Assessment
A separate investigation evaluated the antibacterial properties of compounds structurally similar to this compound. Results indicated that modifications to the halogen substituents significantly affected antimicrobial potency, with certain derivatives exhibiting MIC values lower than those of conventional antibiotics .
Data Tables
Q & A
Q. What synthetic strategies are employed for preparing 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, and what key reaction parameters require optimization?
- Methodological Answer: The synthesis typically involves alkylation of a brominated phenol derivative with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and reaction time (12–24 hours). Post-synthesis purification via HPLC (as in analogous compounds) ensures high purity, with yields ranging from 54% to 76% depending on substituent effects .
Q. How is the structural elucidation of this compound achieved using spectroscopic methods?
- Methodological Answer:
- 1H/13C NMR: Assign peaks based on substituent-induced chemical shifts. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns.
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peak at m/z 325–330 for analogous brominated ethers).
Cross-referencing with crystallographic data (if available) resolves ambiguities .
Q. What crystallographic techniques validate the molecular structure of such brominated aromatic ethers?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection at 305 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software (via SHELX system) provides bond lengths, angles, and torsion angles. Disordered regions (e.g., flexible benzyl groups) require constrained refinement .
Advanced Research Questions
Q. How can conflicting NMR data arising from rotational isomerism in substituted benzyl ethers be resolved?
- Methodological Answer:
- Variable-Temperature NMR: Conduct experiments at 25°C to 100°C to observe coalescence of split peaks, indicating dynamic equilibria between rotamers.
- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate energy barriers for rotation and simulate NMR spectra .
Q. What strategies optimize the regioselective introduction of bromine in poly-substituted benzene rings?
- Methodological Answer:
- Directing Groups: Methoxy or methyl groups act as ortho/para directors. Use Br₂ in H₂SO₄ for electrophilic substitution, with regioselectivity confirmed by NOESY (nuclear Overhauser effects).
- Lewis Acid Catalysis: FeBr₃ enhances reactivity in sterically hindered systems .
Q. How does the electronic environment of the benzene ring influence fluorescence properties in such compounds?
- Methodological Answer:
- Spectrofluorometric Analysis: Measure emission maxima (λem) and quantum yields (Φ) in ethanol. Electron-withdrawing groups (Br, Cl) reduce conjugation, blue-shifting λem.
- TD-DFT Calculations: Correlate HOMO-LUMO gaps with experimental Stokes shifts .
Q. What computational methods predict the reactivity of brominated aromatic ethers in cross-coupling reactions?
- Methodological Answer:
- Fukui Indices: Identify nucleophilic/electrophilic sites via DFT. For Suzuki coupling, calculate f<sup>−</sup> values to prioritize reactive positions.
- Reaction Pathway Simulations: Use Gaussian or ORCA to model transition states and activation energies for Pd-catalyzed reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical IR spectra?
- Methodological Answer:
- Vibrational Mode Assignment: Compare experimental IR peaks (e.g., C-Br stretch at 560 cm⁻¹) with scaled DFT frequencies (scale factor ~0.97).
- Solvent Effects: Recalculate spectra using PCM (Polarizable Continuum Model) to account for solvent-induced shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
